molecular formula C22H18ClFN2O2 B1464042 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 477869-79-7

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B1464042
CAS No.: 477869-79-7
M. Wt: 396.8 g/mol
InChI Key: WVXBCWGSQQPBGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole and a pyridinone group . Indole is a heterocyclic compound that is a core part of many biological compounds, including the amino acid tryptophan . Pyridinone is a type of pyridine, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the indole and pyridinone rings), as well as various polar and potentially chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indole and pyridinone groups, as well as the chloro and fluoro substituents, would all contribute to its chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all play a role .

Scientific Research Applications

Antiallergic Properties

Research has shown that compounds structurally related to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone have potential antiallergic properties. In a study, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a similar structure, demonstrated significant antiallergic potency. Specifically, one compound in this series was found to be 406 times more potent than astemizole in an ovalbumin-induced histamine release assay, highlighting its potential as a novel antiallergic agent (Menciu et al., 1999).

Structural Studies

The structural aspects of related compounds have also been extensively studied. For instance, the molecular structures of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones, which are structurally similar, have been determined. These studies reveal insights into the hydrogen bonding patterns and molecular geometries of such compounds, which are crucial for understanding their biological activities (Burgess et al., 1998).

Antiviral Activity

There is also research exploring the antiviral activities of compounds similar to this compound. Studies have synthesized and tested various indole derivatives for their effectiveness against viruses like the influenza virus and hepatitis C virus. Some of these compounds have shown promising results in inhibiting viral replication, suggesting potential therapeutic applications (Ivashchenko et al., 2014).

Allosteric Modulation

Research into the allosteric modulation of the cannabinoid CB1 receptor has identified compounds with structural similarities to this compound. These studies provide valuable information on how small molecule ligands can interact allosterically with receptors, potentially influencing the development of new therapeutic agents (Price et al., 2005).

Future Directions

The study of new organic compounds is a vibrant field of research, with potential applications in areas like medicine, materials science, and more. This compound, with its combination of functional groups, could be of interest for future investigations .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O2/c23-18-5-3-6-19(24)16(18)12-17-21(27)9-11-26(22(17)28)10-8-14-13-25-20-7-2-1-4-15(14)20/h1-7,9,11,13,25,27H,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXBCWGSQQPBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=CC(=C(C3=O)CC4=C(C=CC=C4Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

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